Cas no 102616-82-0 (6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol)

6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxol-5-ol, 6-[1-piperidinyl(3,4,5-trimethoxyphenyl)methyl]-
- 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol
- 6-[1-piperidinyl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol
- 102616-82-0
- NSC-368253
- cid_339887
- 6-[piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol
- MFCD00667388
- 1, 6-[1-piperidinyl(3,4,5-trimethoxyphenyl)methyl]-
- 6-[piperidino-(3,4,5-trimethoxyphenyl)methyl]sesamol
- NCI60_003388
- NSC368253
- PD168486
- CHEMBL1570211
- 1, 6-[[(3,4,5-trimethoxyphenyl)(1-piperidinyl)]methyl]-
- BDBM41985
- 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol
-
- Inchi: InChI=1S/C22H27NO6/c1-25-19-9-14(10-20(26-2)22(19)27-3)21(23-7-5-4-6-8-23)15-11-17-18(12-16(15)24)29-13-28-17/h9-12,21,24H,4-8,13H2,1-3H3
- InChI Key: AOFTVDRTEGBGAK-UHFFFAOYSA-N
- SMILES: COc1cc(cc(c1OC)OC)C(c2cc3c(cc2O)OCO3)N4CCCCC4
Computed Properties
- Exact Mass: 401.183838g/mol
- Monoisotopic Mass: 401.183838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 401.5g/mol
- XLogP3: 3.7
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 530.3±50.0 °C at 760 mmHg
- Flash Point: 274.5±30.1 °C
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P992265-25mg |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol |
102616-82-0 | 25mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB524429-25mg |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol; . |
102616-82-0 | 25mg |
€373.10 | 2024-08-02 | ||
TRC | P992265-2.5mg |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol |
102616-82-0 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | P992265-5mg |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol |
102616-82-0 | 5mg |
$ 65.00 | 2022-06-03 | ||
abcr | AB524429-100mg |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol; . |
102616-82-0 | 100mg |
€1031.40 | 2024-08-02 | ||
abcr | AB524429-5mg |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzo[d][1,3]dioxol-5-ol; . |
102616-82-0 | 5mg |
€153.70 | 2024-08-02 |
6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol
Professional Introduction to Compound with CAS No. 102616-82-0 and Product Name: 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol
The compound in question, identified by the chemical abstracts service number CAS No. 102616-82-0, is a highly specialized molecule with significant implications in the field of pharmaceutical chemistry. Its molecular structure, characterized by a complex arrangement of functional groups, positions it as a promising candidate for further research and development in medicinal applications. The product name, 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol, provides a detailed insight into its chemical composition and potential biological activity.
The core structure of this compound consists of a benzodioxole moiety, which is known for its versatility in drug design due to its ability to interact with various biological targets. The benzodioxole ring system is further modified by the presence of hydroxyl and methoxy substituents, enhancing its pharmacological profile. Specifically, the 3,4,5-trimethoxyphenyl group introduces lipophilicity and electronic properties that can modulate receptor binding affinity and metabolic stability.
Moreover, the compound incorporates a piperidin-1-ylmethyl side chain, which is a common pharmacophore in modern drug discovery. Piperidine derivatives are widely recognized for their role in enhancing drug solubility and improving pharmacokinetic properties. The integration of this group with the benzodioxole scaffold suggests potential applications in central nervous system (CNS) disorders, where piperidine-based molecules have shown promise.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies using 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol have revealed potential interactions with enzymes and receptors implicated in neurological diseases. These findings align with emerging research trends that emphasize the importance of multifunctional scaffolds in developing next-generation therapeutics.
In the context of medicinal chemistry, the synthesis of this compound represents a significant achievement. The multi-step synthetic route involves strategic functional group transformations that highlight the ingenuity of modern organic synthesis techniques. The introduction of the 3,4,5-trimethoxyphenyl group was particularly challenging due to its sensitive electronic environment but was successfully achieved through a series of palladium-catalyzed cross-coupling reactions.
The pharmacological potential of this compound has been further explored through preclinical studies. Initial experiments indicate that it exhibits moderate affinity for certain neurotransmitter receptors, suggesting its utility as an intermediate in the development of novel psychoactive drugs. However, further investigations are necessary to fully elucidate its mechanism of action and to assess its safety profile.
The benzodioxole core of this molecule is particularly noteworthy for its structural similarity to known bioactive agents. For instance, analogs with similar scaffolds have been investigated for their anti-inflammatory and analgesic properties. The additional hydroxyl and methoxy groups in 6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol may enhance these effects by improving binding interactions or modulating metabolic pathways.
From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure compliance with safety standards before entering clinical trials. The presence of multiple functional groups necessitates thorough toxicological assessments to evaluate potential side effects. Additionally, any modifications to the molecular structure would require re-evaluation of its pharmacokinetic properties.
The synthesis and characterization of this compound also contribute to the broader field of drug discovery by providing new building blocks for medicinal chemists. The success in incorporating complex moieties like the piperidin-1-ylmethyl group into a benzodioxole framework opens up possibilities for designing structurally diverse libraries for high-throughput screening.
Future research directions may include exploring derivatives of this compound that exhibit enhanced efficacy or reduced toxicity. Techniques such as structure-based drug design and fragment-based approaches could be employed to optimize its pharmacological profile. Furthermore, interdisciplinary collaborations involving chemists, biologists, and computer scientists will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion,6-(Piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)benzod1,3dioxol-5-ol represents a significant advancement in pharmaceutical chemistry with promising applications in treating neurological disorders. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its properties,CAS No. 102616-82-0 will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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